molecular formula C7H11N3 B13120860 N-propylpyrimidin-4-amine CAS No. 45815-12-1

N-propylpyrimidin-4-amine

Cat. No.: B13120860
CAS No.: 45815-12-1
M. Wt: 137.18 g/mol
InChI Key: VVOIYIAQBRDFQU-UHFFFAOYSA-N
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Description

N-Propylpyrimidin-4-amine (CAS 45815-12-1) is an organic compound belonging to the class of pyrimidin-4-amines. With a molecular formula of C 7 H 11 N 3 and a molecular weight of 137.18 g/mol, it serves as a versatile building block and key intermediate in medicinal chemistry and drug discovery research [ citation:1 ]. The core pyrimidin-4-amine structure is a privileged scaffold in pharmaceutical development, featured in compounds investigated for a range of biological activities [ citation:2 ]. Specifically, derivatives bearing the this compound motif have been explored as core structures in the synthesis of novel antitumor agents. These compounds can function as microtubule depolymerizing agents, inhibiting cancer cell proliferation by disrupting tubulin polymerization, a mechanism of action comparable to established compounds like combretastatin A-4 [ citation:2 ]. Furthermore, this chemical scaffold is utilized in the design of kinase inhibitors, targeting pro-angiogenic receptors such as VEGFR-2 and PDGFR-β, which are critical targets in oncology research [ citation:2 ]. The synthesis of this compound and its derivatives often relies on robust methods like nucleophilic aromatic substitution (NAS), where a chloro group on a pyrimidine ring is displaced by a propylamine nucleophile [ citation:2 ]. Modern synthetic approaches also employ techniques such as microwave irradiation to enhance reaction efficiency and yield [ citation:2 ]. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45815-12-1

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-propylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3/c1-2-4-9-7-3-5-8-6-10-7/h3,5-6H,2,4H2,1H3,(H,8,9,10)

InChI Key

VVOIYIAQBRDFQU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=NC=C1

Origin of Product

United States

Reactivity and Derivatization Chemistry of N Propylpyrimidin 4 Amine

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is classified as an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.inuoanbar.edu.iq This inherent electron deficiency deactivates the ring towards electrophilic attack. Consequently, electrophilic substitution reactions on an unsubstituted pyrimidine nucleus are difficult and often require harsh conditions. bhu.ac.in

The N-propylamino group at the C4 position is an electron-donating group, which activates the ring towards electrophilic substitution. However, the two ring nitrogens exert a stronger, deactivating effect. researchgate.net In acidic media, typically used for electrophilic aromatic substitution, the ring nitrogens become protonated, further increasing the ring's deactivation. bhu.ac.inrsc.org

For these reasons, electrophilic attack on N-propylpyrimidin-4-amine is generally unfavorable. When such reactions do occur on activated aminopyrimidines, substitution typically happens at the C5 position, which is the least electron-deficient carbon atom in the ring. researchgate.net For example, formylation of certain 6-aminopyrimidines has been shown to occur at the C5 position, but only when the pyrimidine ring lacks heteroaromatic character. arkat-usa.org In cases where the ring is heteroaromatic, acylation tends to occur on the exocyclic amino group instead. arkat-usa.org Activating the pyrimidine ring through the formation of an N-oxide can also facilitate electrophilic substitution. bhu.ac.ingcwgandhinagar.com

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine C-Positions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C2, C4, or C6 positions. bhu.ac.in These reactions are synthetically valuable for the functionalization of the pyrimidine core. The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. frontiersin.orgresearchgate.netresearchgate.net

For this compound derivatives, SNAr reactions are common. For instance, the synthesis of 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-N-propylpyrimidin-4-amine involves the displacement of a 3-nitro-1,2,4-triazol-1-yl leaving group from the C4 position by propylamine (B44156). mdpi.com Similarly, derivatives like 6-chloro-5-nitro-N-propylpyrimidin-4-amine readily undergo SNAr, where the chlorine atom at C6 is displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing nitro group at C5.

Mechanistic Investigations of SNAr Pathways

The mechanism of SNAr reactions on pyrimidines can be either a stepwise (addition-elimination) or a concerted process. frontiersin.orgharvard.edu The stepwise pathway, which proceeds through a discrete Meisenheimer complex intermediate, is generally accepted for reactions on activated aromatic substrates with strong electron-withdrawing groups. frontiersin.orgresearchgate.netnih.gov The stability of this intermediate is a key factor.

Kinetic studies on analogous systems, such as 2-chloro-5-nitropyrimidine (B88076) reacting with amines, have been used to probe these mechanisms. Brønsted-type plot analysis, which relates reaction rates to the pKa of the nucleophile, can provide insight into the transition state structure. frontiersin.org In some cases, these analyses suggest a concerted mechanism where bond formation and bond-breaking occur simultaneously. frontiersin.org However, other studies support a stepwise mechanism where the formation of the Meisenheimer complex is the rate-determining step. researchgate.netnih.gov Recent computational and experimental work suggests that concerted mechanisms may be more common than traditionally thought, especially for reactions involving less-stabilized anions or good leaving groups like chloride and bromide. harvard.edu

Influence of Leaving Groups and Substituents on Reactivity

The rate and regioselectivity of SNAr reactions on the pyrimidine ring are strongly influenced by the nature of both the leaving group and other substituents on the ring.

Leaving Groups: The reactivity of leaving groups in SNAr reactions does not always follow the same trend as in SN2 reactions. For activated aryl substrates, a typical reactivity order is F > NO₂ > Cl ≈ Br > I. researchgate.net However, other groups can also serve as effective leaving groups. Methylsulfonyl groups (–SO₂Me), for example, are excellent leaving groups in SNAr reactions and can be used to drive polymerizations of pyrimidine-containing monomers without the need for a metal catalyst. nih.gov In a study comparing the leaving group abilities of chlorine and alkoxy groups on a 5-nitropyrimidine (B80762) system, the chlorine atom was found to be a better leaving group than the alkoxy group when both were present on the same ring.

Substituents: Electron-withdrawing groups (EWGs) on the pyrimidine ring activate it towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. researchgate.net The presence of a nitro group (–NO₂) is particularly effective in this role. For example, the chloro group at C6 of 6-chloro-5-nitro-N-propylpyrimidin-4-amine is readily displaced by amines due to the activating effect of the adjacent C5-nitro group. The position of substituents is also critical. When two identical leaving groups are present at C2 and C4, nucleophilic attack generally occurs preferentially at the more reactive C4 position. nih.gov However, the regioselectivity can be altered by the electronic effects of other substituents on the ring. nih.gov

The following table summarizes SNAr reactions on a related substituted pyrimidine, demonstrating the influence of the nucleophile on reaction conditions.

ReactantNucleophileCatalyst/BaseSolventTemp (°C)Yield (%)
6-chloro-5-nitro-N-propylpyrimidin-4-aminePrimary alicyclic aminePd₂(dba)₃/R-BINAP/K₂CO₃MeCN2587.6–98.9
6-chloro-5-nitro-N-propylpyrimidin-4-amineN-methylbenzylamineTriethylamineTHFRT64.7
6-chloro-5-nitro-N-propylpyrimidin-4-amineAqueous ammoniaNH₄OH/NaHCO₃THF/H₂O5593

Table 1: Reaction parameters for SNAr substitutions on 6-chloro-5-nitro-N-propylpyrimidin-4-amine.

Reactions Involving the Exocyclic N-Propylamino Group

The exocyclic N-propylamino group possesses its own reactivity, distinct from that of the pyrimidine nucleus. The nitrogen atom is nucleophilic and can participate in various reactions such as alkylation and acylation.

Alkylation and Acylation Reactions

Alkylation: The nitrogen of the N-propylamino group can be alkylated, although alkylation of aminopyrimidines can sometimes occur at the ring nitrogens depending on the reaction conditions and the specific substrate. publish.csiro.au In many heterocyclic systems, alkylation of an exocyclic amino group is a well-established transformation. clockss.orgresearchgate.net For example, microwave-assisted N-alkylation of related purine (B94841) and pyrimidine derivatives has been shown to proceed with high yields and selectivity. clockss.org

Acylation: The exocyclic amino group can be acylated by reacting with agents like acyl chlorides or anhydrides. researchgate.net Kinetic studies on the acetylation of aminopyridines, a related class of heterocycles, indicate that for 4-aminopyridine, the reaction proceeds through an initial acylation of the more nucleophilic ring nitrogen, followed by an intramolecular rearrangement. publish.csiro.au However, for sterically hindered derivatives, direct acylation on the exocyclic amino group is the favored mechanism. publish.csiro.au The regioselectivity of acylation can be controlled by catalysts; for instance, 4-(dimethylamino)pyridine (DMAP) can be used to direct acylation toward a specific nitrogen atom in a molecule with multiple potential sites. acs.orgresearchgate.net

Oxidation and Reduction Transformations

Oxidation: Derivatives of this compound can undergo oxidation reactions. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be used to introduce new functional groups or form the corresponding pyrimidine N-oxides. evitachem.com The formation of N-oxides is a known reaction for pyrimidines, which can in turn alter the reactivity of the ring, for example by making it more susceptible to electrophilic substitution. gcwgandhinagar.com

Reduction: The pyrimidine ring itself is generally resistant to reduction, but substituents on the ring can be selectively reduced. A notable transformation is the reduction of a nitro group. In compounds like 6-chloro-5-nitro-N-propylpyrimidin-4-amine, the nitro group can be selectively reduced to an amino group under mild conditions, for example using iron in the presence of an acid (e.g., Fe/HCl). This transformation is valuable for creating diamino-pyrimidine scaffolds. The table below shows conditions for the reduction of the nitro group in a related compound.

ReactantReducing AgentSolvent SystemTemp (°C)ProductYield (%)
6-chloro-5-nitro-N-propylpyrimidin-4-amineFe/HClEtOH/H₂O (5:1)856-chloropyrimidine-4,5-diamine37.1
6-chloro-5-nitro-N-propylpyrimidin-4-amineH₂/Pd-CNot ReportedRT5-amino derivatives (theoretical)-

Table 2: Reduction protocols for the nitro group on a substituted this compound derivative.

Functional Group Interconversions on the Pyrimidine Ring System

The pyrimidine ring in this compound is susceptible to various functional group interconversions, particularly through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the ring can be enhanced by the introduction of activating groups, such as nitro groups, or by the presence of good leaving groups like halogens at positions 2, 5, or 6.

A common strategy for derivatization begins with the synthesis of a halogenated precursor. For instance, 2,4-dichloropyrimidine (B19661) can be selectively reacted with propylamine to yield 2-chloro-N-propylpyrimidin-4-amine. rroij.comgoogle.com The remaining chlorine atom at the 2-position is then susceptible to displacement by a variety of nucleophiles. This sequential substitution allows for the synthesis of a diverse range of 2,4-disubstituted pyrimidines. The reaction of 2-chloro-N-propylpyrimidin-4-amine with a second amine, for example, requires more forcing conditions such as increased temperature and the presence of catalytic acid to proceed. researchgate.netajol.info

Similarly, the synthesis of 6-chloro-5-nitro-N-propylpyrimidin-4-amine from 4,6-dichloro-5-nitropyrimidine (B16160) and propylamine provides a versatile intermediate. mdpi.com The presence of the electron-withdrawing nitro group at position 5 significantly activates the pyrimidine ring towards nucleophilic attack, facilitating the displacement of the chloro group at position 6 by various amines. mdpi.com

The table below summarizes key functional group interconversion reactions on the this compound scaffold.

Table 1: Functional Group Interconversions on the this compound Ring

Starting Material Reagent(s) Reaction Conditions Product Yield Citation(s)
2,4-Dichloropyrimidine Propylamine, Triethylamine THF, Room Temperature, 10h 2-Chloro-N-propylpyrimidin-4-amine 70% rroij.com
2-Chloro-N-propylpyrimidin-4-amine 1-(Benzo[d] ajol.infoCurrent time information in Bangalore, IN.dioxol-5-yl)ethyl)piperazine, Triethylamine DMF, 130°C 2-(4-(1-(Benzo[d] ajol.infoCurrent time information in Bangalore, IN.dioxol-5-yl)ethyl)piperazin-1-yl)-N-propylpyrimidin-4-amine Not Reported rroij.comgoogle.com
4,6-Dichloro-5-nitropyrimidine Propylamine Controlled conditions 6-Chloro-5-nitro-N-propylpyrimidin-4-amine Not Reported mdpi.com

These examples demonstrate that the this compound core can be readily modified, allowing for the introduction of a wide array of functional groups, which is a critical aspect in the exploration of its chemical space for various applications.

Heterocyclic Annulation and Fusion Reactions with this compound

Derivatives of this compound serve as valuable synthons for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their structural analogy to endogenous purines. mdpi.comnih.gov These reactions typically involve the cyclocondensation of a suitably functionalized N-propylpyrimidine derivative with a bifunctional reagent, leading to the formation of a new ring fused to the pyrimidine core.

One notable example involves the synthesis of pyrazolo[3,4-d]pyrimidines. Starting from 6-hydrazinyl-1-propyluracil, which can be prepared from 6-chloro-1-propyluracil, condensation with various reagents can lead to the formation of the pyrazole (B372694) ring. nih.gov For instance, reaction with dimethylformamide-dimethylacetal (DMF-DMA) results in the formation of 2,5-dimethyl-7-propyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. nih.gov This transformation highlights how a propyl-substituted pyrimidine can be elaborated into a bicyclic purine analog.

Another approach to fused systems is the construction of pyrimido[4,5-e] ajol.infoCurrent time information in Bangalore, IN.nih.govthiadiazines. The synthesis begins with the bromination and subsequent chlorination of 6-propylpyrimidine-2,4(1H,3H)-dione to yield 5-bromo-2,4-dichloro-6-propylpyrimidine. ajol.info This activated intermediate undergoes cyclocondensation with dithizone (B143531) to form a 7-chloro-5-propyl-1-phenyl-3-(phenylazo)-1H-pyrimido[4,5-e] ajol.infoCurrent time information in Bangalore, IN.nih.govthiadiazine. The remaining chloro group can be further displaced by amines to generate a library of derivatives. ajol.info

The following table presents examples of annulation and fusion reactions starting from N-propyl-substituted pyrimidine derivatives.

Table 2: Heterocyclic Annulation and Fusion Reactions

Pyrimidine Precursor Reagent(s) Reaction Conditions Fused Heterocycle Product Yield Citation(s)
6-Hydrazinyl-1-propyluracil Dimethylformamide-dimethylacetal (DMF-DMA), DMF Reflux, 1h 2,5-Dimethyl-7-propyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Not Reported nih.gov
6-Hydrazinyl-1-propyluracil Aromatic Aldehydes Ethanol, Room Temperature, 1h 6-(2-(Arylmethylene)hydrazinyl)-1-propylpyrimidine-2,4(1H,3H)-dione Good nih.gov
5-Bromo-2,4-dichloro-6-propylpyrimidine Dithizone, Triethylamine Acetonitrile (B52724), Reflux, 15 min 7-Chloro-5-propyl-1-phenyl-3-(phenylazo)-1H-pyrimido[4,5-e] ajol.infoCurrent time information in Bangalore, IN.nih.govthiadiazine Not Reported ajol.info

These synthetic strategies underscore the versatility of N-propyl-substituted pyrimidines as platforms for building molecular complexity, leading to a variety of fused heterocyclic systems with potential biological relevance.

Advanced Structural Elucidation and Spectroscopic Characterization of N Propylpyrimidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-propylpyrimidin-4-amine in solution. A combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of the chemical environment of each atom and their connectivity.

Multi-dimensional NMR techniques are fundamental for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent bond framework of this compound.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. For the n-propyl group, correlations would be expected between the methyl (CH₃) protons and the adjacent methylene (B1212753) (CH₂) protons, and between the two distinct methylene groups. On the pyrimidine (B1678525) ring, correlations would be observed between adjacent protons, confirming their positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively link each proton signal of the n-propyl chain and the pyrimidine ring to its corresponding carbon atom, providing a clear ¹H-¹³C one-bond correlation map.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. This would be instrumental in establishing the connectivity between the n-propyl group and the pyrimidine ring by observing a correlation between the methylene protons of the propyl group adjacent to the nitrogen and the C4 carbon of the pyrimidine ring. It would also help in assigning the quaternary carbons of the pyrimidine ring.

The following table illustrates the expected correlations from these multi-dimensional NMR experiments for this compound.

Atom/Group Expected COSY Correlations (¹H-¹H) Expected HSQC Correlation (¹H-¹³C) Expected HMBC Correlations (¹H-¹³C)
Propyl-CH₃ Propyl-CH₂ (β)C-propyl-γC-propyl-β
Propyl-CH₂ (β) Propyl-CH₃, Propyl-CH₂ (α)C-propyl-βC-propyl-γ, C-propyl-α
Propyl-CH₂ (α) Propyl-CH₂ (β)C-propyl-αC-propyl-β, Pyrimidine-C4
Pyrimidine-H2 Pyrimidine-H5/H6Pyrimidine-C2Pyrimidine-C4, Pyrimidine-C6
Pyrimidine-H5 Pyrimidine-H6, Pyrimidine-H2Pyrimidine-C5Pyrimidine-C4, Pyrimidine-C6
Pyrimidine-H6 Pyrimidine-H5, Pyrimidine-H2Pyrimidine-C6Pyrimidine-C2, Pyrimidine-C4, Pyrimidine-C5
Amine-NH Propyl-CH₂ (α)-Pyrimidine-C4, Pyrimidine-C5

Note: The specific pyrimidine proton positions (H2, H5, H6) are illustrative and would be definitively assigned based on the observed coupling patterns and HMBC correlations.

Solid-state NMR (ssNMR) provides valuable information about the structure of materials in their solid form. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be particularly insightful. The chemical shifts in the solid state are highly sensitive to the local electronic environment, which is influenced by the crystal packing. If this compound can exist in multiple crystalline forms (polymorphs), ssNMR would be a powerful technique to identify and characterize them, as each polymorph would likely exhibit a unique set of chemical shifts. Furthermore, ssNMR can provide information that is complementary to X-ray diffraction, especially in cases where suitable single crystals cannot be obtained.

Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to study dynamic processes within a molecule, such as conformational changes or restricted rotation around bonds. For this compound, DNMR could be used to investigate the rotational barrier around the C4-N bond connecting the pyrimidine ring to the propylamino group. At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for different conformations might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a time-averaged signal. By analyzing the changes in the line shape of the NMR signals with temperature, the energy barrier for this rotation could be calculated, providing insight into the conformational flexibility of the molecule.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org Growing a suitable single crystal of this compound would allow for the elucidation of its exact molecular geometry and the nature of its intermolecular interactions in the solid state.

A successful single-crystal X-ray diffraction analysis would yield a detailed structural model with high precision. This would allow for the accurate determination of all bond lengths, bond angles, and torsional angles within the this compound molecule. This data is crucial for understanding the hybridization of the atoms and the steric and electronic effects influencing the molecular conformation.

The following table outlines the types of geometric parameters that would be determined from a single-crystal X-ray diffraction study.

Parameter Type Examples for this compound
Bond Lengths (Å) C-C and C-N bonds in the pyrimidine ring, C-N bond of the amino group, C-C and C-N bonds of the n-propyl group.
Bond Angles (°) Angles within the pyrimidine ring (e.g., N-C-N, C-N-C), angles involving the exocyclic amino group (e.g., C-C-N, C-N-H), angles within the n-propyl chain (e.g., C-C-C).
Torsional Angles (°) Angle defining the orientation of the n-propyl group relative to the pyrimidine ring (e.g., C5-C4-N-Cα), angles defining the conformation of the n-propyl chain (e.g., N-Cα-Cβ-Cγ).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, offering high accuracy and precision in mass measurement. This capability allows for the determination of a compound's elemental composition from its exact mass, a critical first step in unambiguous identification. For this compound (C₇H₁₁N₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 138.1026 Da. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this value with errors of less than 5 ppm, confidently distinguishing it from other isobaric compounds. xmu.edu.cnnih.gov

Beyond exact mass determination, tandem mass spectrometry (MS/MS) experiments coupled with HRMS are used to elucidate fragmentation pathways. By subjecting the isolated precursor ion (e.g., m/z 138.1026) to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The high resolution of the analyzer allows for the accurate mass measurement of these fragment ions, facilitating the assignment of their elemental compositions and revealing the molecule's core structure.

A plausible fragmentation pathway for this compound would likely initiate with cleavage of the propyl side chain, which is a common fragmentation route for alkylamines. The primary fragmentation events anticipated are:

Alpha-cleavage: Fission of the C-C bond adjacent to the amine nitrogen, resulting in the loss of an ethyl radical (•C₂H₅). This is typically a favorable pathway, leading to a stable, resonance-delocalized cation.

Loss of neutral molecules: Fragmentation of the pyrimidine ring itself, potentially through the loss of stable neutral molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN), can also occur, providing further structural confirmation.

The precise fragmentation pattern provides a structural fingerprint, enabling the differentiation of this compound from its isomers.

Table 1: Proposed HRMS Fragmentation Data for [this compound+H]⁺

Theoretical m/z Formula of Ion Mass Difference Proposed Fragmentation Pathway
138.1026 [C₇H₁₂N₃]⁺ - Protonated molecular ion
109.0764 [C₅H₉N₂]⁺ -29.0262 Loss of ethyl radical (•C₂H₅) via alpha-cleavage

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Probes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, IR and Raman spectra would reveal characteristic peaks corresponding to its distinct structural components: the secondary amine, the propyl chain, and the pyrimidine ring.

N-H Vibrations: The secondary amine group (N-H) would exhibit a characteristic stretching vibration in the region of 3300-3500 cm⁻¹. The exact position and shape of this peak can be sensitive to hydrogen bonding. An N-H bending vibration is also expected around 1550-1650 cm⁻¹.

C-H Vibrations: The aliphatic propyl group will show strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the pyrimidine ring would appear at slightly higher wavenumbers, generally between 3000-3100 cm⁻¹.

Pyrimidine Ring Vibrations: The pyrimidine ring has characteristic ring stretching vibrations (C=C and C=N) that typically appear in the 1400-1600 cm⁻¹ region of the spectrum. These modes are often strong in both IR and Raman spectra and are diagnostic for the heterocyclic core. Ring "breathing" modes, which involve the concerted expansion and contraction of the entire ring, occur at lower frequencies and are often prominent in Raman spectra.

These spectroscopic techniques can also serve as conformational probes. Rotations around the C-N bond linking the propyl group to the pyrimidine ring can lead to different conformers (rotational isomers), which may have slightly different vibrational frequencies. Variable-temperature studies could potentially identify and characterize these distinct conformational states.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity
N-H Stretch Secondary Amine 3300 - 3500 Medium (IR), Weak (Raman)
C-H Stretch (Aromatic) Pyrimidine Ring 3000 - 3100 Medium (IR), Strong (Raman)
C-H Stretch (Aliphatic) Propyl Group 2850 - 2960 Strong (IR), Strong (Raman)
N-H Bend Secondary Amine 1550 - 1650 Medium-Strong (IR)

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, provides valuable insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the pyrimidine ring, which acts as the principal chromophore. The amino-propyl group serves as an auxochrome, a substituent that modifies the absorption characteristics of the chromophore. The nitrogen lone pair of the amine group can donate electron density into the aromatic π-system, which typically results in a red-shift (shift to a longer wavelength) of the absorption maxima compared to unsubstituted pyrimidine.

Commonly observed transitions in such heteroaromatic systems include:

π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital.

n → π* transitions: These lower-energy transitions involve promoting a non-bonding electron (e.g., from a nitrogen lone pair) to a π* anti-bonding orbital. These bands are generally much weaker in intensity than π → π* bands.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Studies on structurally similar 2-alkylaminopyrimidines have shown that these compounds can be fluorescent. nih.gov The fluorescence intensity and the position of the emission maximum are often highly sensitive to the solvent environment. nih.gov In polar protic solvents, fluorescence intensity is often highest, suggesting that hydrogen bonding and solvent stabilization of the excited state play a significant role. nih.gov The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, which provides information about the structural and electronic rearrangement of the molecule in the excited state.

Table 3: Expected Electronic Spectroscopic Data for this compound

Spectroscopy Type Electronic Transition Expected Wavelength Range (nm) Notes
UV-Vis Absorption π → π* 230 - 290 High intensity absorption band.
UV-Vis Absorption n → π* 280 - 340 Low intensity, may be obscured by the stronger π → π* band.

Computational and Theoretical Chemistry Studies on N Propylpyrimidin 4 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic structure and molecular properties of N-propylpyrimidin-4-amine. These methods allow for a detailed examination of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its chemical character.

Molecular Geometry Optimization and Conformer Search

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. For analogous compounds like 4-Phenylpyrimidine (4-PPy), geometry optimization is effectively performed using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net This level of theory provides a reliable balance between computational cost and accuracy for such systems.

A conformer search is also essential for a flexible molecule like this compound due to the rotational freedom of the N-propyl group. Different spatial orientations of this group can lead to various conformers with distinct energy levels. Computational methods can systematically explore these conformational possibilities to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, thus indicating the molecule's nucleophilic character. Conversely, the LUMO indicates the region where an electron is most likely to be accepted in a reaction with a nucleophile, reflecting the molecule's electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For pyrimidine (B1678525) derivatives, FMO analysis can reveal how substituents, such as the N-propyl group, influence the electronic properties and reactivity of the pyrimidine ring. rsc.org The analysis helps in predicting the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table presents hypothetical data for illustrative purposes, as specific FMO energies for this compound were not found in the searched literature.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes and visualized using a molecular electrostatic potential (MEP) map.

An MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of the molecule. researchgate.net Regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in shades of blue, are electron-poor and prone to nucleophilic attack. For pyrimidine derivatives, the nitrogen atoms of the ring are generally expected to be electron-rich regions. researchgate.net The MEP map is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the initial stages of a chemical reaction. researchgate.net

Reaction Mechanism Investigations Using Computational Methods

Computational methods are invaluable for elucidating the detailed pathways of chemical reactions involving this compound. These investigations can provide a step-by-step description of how reactants are converted into products, including the identification of transient intermediates and transition states.

Transition State Characterization and Activation Energy Determination

A key aspect of studying a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the TS provides crucial insights into the bond-breaking and bond-forming processes. Computational methods can locate and characterize these transition states.

The activation energy (Ea) is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate. fsu.edulibretexts.org A lower activation energy corresponds to a faster reaction. Computational chemistry allows for the calculation of activation energies for proposed reaction pathways, helping to determine the most favorable mechanism. For instance, in the amination of pyrimidines, DFT calculations have been used to compare the energy barriers of different potential pathways, thereby explaining the observed regioselectivity. researchgate.net

Table 2: Hypothetical Activation Energies for a Reaction of a Pyrimidine Derivative

Reaction StepActivation Energy (kcal/mol)
Step 115.2
Step 222.5
Step 318.7

Note: This table presents hypothetical data for illustrative purposes, as specific activation energies for reactions of this compound were not found in the searched literature.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on its mechanism and rate. Computational models can account for the influence of the solvent, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium with a specific dielectric constant.

These models can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the energy profile of the reaction. For polar molecules like this compound, solvent effects can be particularly pronounced, influencing both the thermodynamics and kinetics of a reaction. Computational studies on related systems have shown that the choice of solvent can significantly affect reaction barriers and even alter the preferred reaction pathway.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters of molecules like this compound, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate NMR chemical shifts and vibrational frequencies with a high degree of accuracy. nih.govphyschemres.org

For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C nuclei, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations are typically carried out on a molecular geometry that has been optimized at a suitable level of theory, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). physchemres.org The predicted chemical shifts are often correlated with experimental values for validation. For a molecule like this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the pyrimidine ring and the N-propyl group. The accuracy of these predictions can be high, often with a strong correlation between calculated and experimental values. acs.org

Vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum, can also be predicted using DFT calculations. nih.gov By computing the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations. acs.org For this compound, theoretical vibrational analysis would help in assigning the various vibrational modes, such as the N-H stretching of the amino group, the C-H stretching of the propyl chain and pyrimidine ring, and the characteristic ring vibrations.

Below are hypothetical tables of predicted NMR chemical shifts and key vibrational frequencies for this compound, based on computational studies of similar aminopyrimidine molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C2 - 158.5
Pyrimidine H2 8.10 -
Pyrimidine C4 - 162.3
Pyrimidine C5 - 108.2
Pyrimidine H5 6.45 -
Pyrimidine C6 - 156.0
Pyrimidine H6 8.30 -
N-H 5.80 -
Propyl C1' - 45.1
Propyl H1' 3.35 -
Propyl C2' - 22.8
Propyl H2' 1.65 -
Propyl C3' - 11.7

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(N-H) 3450 N-H stretching
ν(C-H) aromatic 3100-3000 Pyrimidine C-H stretching
ν(C-H) aliphatic 2960-2870 Propyl group C-H stretching
δ(N-H) 1640 N-H bending
ν(C=N), ν(C=C) 1600-1450 Pyrimidine ring stretching
δ(C-H) aliphatic 1460-1370 Propyl group C-H bending

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational landscapes and flexibility. nih.gov For a molecule like this compound, which possesses a flexible N-propyl side chain, MD simulations can reveal the preferred conformations and the dynamics of their interconversion. mdpi.com

An MD simulation of this compound would typically be performed by placing the molecule in a simulation box, often with an explicit solvent like water, to mimic physiological conditions. mdpi.com The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to generate a trajectory of the molecule's movements over time. nih.gov

Analysis of the MD trajectory can provide insights into the conformational preferences of the N-propyl group relative to the pyrimidine ring. The dihedral angles involving the C-N bond connecting the propyl group to the ring and the C-C bonds within the propyl chain would be monitored to identify the most populated conformational states. It is likely that the propyl chain would exhibit significant flexibility, adopting various gauche and anti conformations. The simulations could also reveal any intramolecular hydrogen bonding that might influence the conformational preferences.

The flexibility of different parts of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position over the course of the simulation. For this compound, it is expected that the atoms of the pyrimidine ring would show lower RMSF values, indicating relative rigidity, while the atoms of the terminal methyl group of the propyl chain would exhibit the highest flexibility.

Theoretical Studies on Intermolecular Interactions and Self-Assembly

Theoretical studies are instrumental in understanding the non-covalent interactions that govern how molecules like this compound interact with each other and with other molecules, leading to self-assembly and the formation of supramolecular structures. nih.gov The presence of both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms of the pyrimidine ring) in this compound suggests a high potential for forming strong intermolecular hydrogen bonds. nih.gov

Computational methods, such as DFT, can be used to model the interactions between two or more this compound molecules. By calculating the binding energies of different dimeric and larger cluster configurations, the most stable intermolecular arrangements can be identified. acs.org These calculations would likely show that hydrogen bonding between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of another is a primary mode of interaction. The specific geometry of these hydrogen bonds, including bond lengths and angles, can also be determined. acs.org

The potential for self-assembly into larger aggregates can also be investigated theoretically. acs.org While detailed simulations of large-scale self-assembly can be computationally intensive, smaller-scale simulations or quantum chemical calculations on representative clusters can provide significant insights. These studies could explore the formation of various supramolecular motifs, such as chains or sheet-like structures, stabilized by a network of hydrogen bonds. The role of weaker interactions, such as π-π stacking between the pyrimidine rings and van der Waals interactions between the propyl chains, in stabilizing the self-assembled structures can also be evaluated. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name

Applications of N Propylpyrimidin 4 Amine in Advanced Chemical Synthesis and Materials Science

Role as a Chemical Building Block in the Synthesis of Complex Organic Molecules

The structural characteristics of N-propylpyrimidin-4-amine make it a valuable building block for constructing larger, more complex organic molecules. Its pyrimidine (B1678525) core and reactive amine group provide strategic points for chemical modification and integration into larger molecular frameworks.

Macrocyclic and supramolecular chemistry focuses on the design and synthesis of large, structured molecules with unique recognition and binding properties. While direct evidence for this compound in these specific systems is emerging, the broader class of nitrogen-containing macrocycles, often synthesized from amine precursors, highlights the potential. mdpi.com The synthesis of these macrocycles can involve the reduction of imine bonds or direct carbon-nitrogen bond formation using amine substrates. mdpi.com These methods allow for the creation of complex, ring-based structures that can be further modified. mdpi.com The pyrimidine unit, with its defined geometry and potential for hydrogen bonding, can act as a key organizational element within these large molecular assemblies.

A scaffold in organic synthesis is a core molecular structure upon which new functional groups and structures are built. The pyrimidine ring is a well-established scaffold for developing a wide range of biologically and pharmaceutically relevant molecules. researchgate.netgsconlinepress.com this compound, as a substituted pyrimidine, offers a versatile platform for various organic transformations. The amine group can be readily functionalized, and the pyrimidine ring itself can undergo substitution reactions, allowing for the introduction of diverse chemical moieties. researchgate.net This adaptability makes it a valuable starting material for creating libraries of new compounds with potential applications in various fields. For example, the pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been extensively used in the design of kinase inhibitors. nih.gov

This compound as a Ligand in Catalysis

In catalysis, ligands are molecules that bind to a central metal atom to form a catalytically active complex. The nitrogen atoms in the pyrimidine ring and the exocyclic amine group of this compound possess lone pairs of electrons, making them excellent candidates for coordinating with transition metals.

The coordination of pyrimidine-based ligands to transition metals is a key strategy in developing novel catalysts. Aminopyridine-based ligands, which share structural similarities with this compound, have been shown to form stable complexes with Group IV metals like titanium and zirconium. researchgate.net These complexes have demonstrated catalytic activity in processes such as olefin polymerization. researchgate.net The electronic properties and steric bulk of the ligand can be fine-tuned to control the activity and selectivity of the catalyst. mdpi.com Modern approaches in synthetic chemistry increasingly utilize transition-metal catalyzed reactions for the construction of complex aliphatic amines from simpler starting materials. nih.gov

Table 1: Examples of Transition Metal Complexes with Amine-Containing Ligands for Catalysis

Ligand TypeMetal CenterCatalytic ApplicationReference
AminopyridinatoTi, Zr, HfOlefin Polymerization researchgate.net
Amine-PyridineNi, PdOlefin Polymerization mdpi.com
Amine-Pyridine-ImineFe, CoEthylene Polymerization mdpi.com

This table provides examples of related ligand systems to illustrate the potential of this compound in catalysis.

Chemo- and regioselectivity are critical aspects of modern organic synthesis, enabling the precise modification of a specific functional group or position within a molecule. The design of ligands plays a crucial role in achieving this control. Nucleophilic attack on substituted pyrimidines can be highly regioselective, often favoring substitution at the C-4 position. researchgate.netuaeu.ac.ae This inherent reactivity can be harnessed in the design of catalytic reactions. For instance, the regioselective zincation of pyrimidines using specific bimetallic bases allows for functionalization at the C2 position with high selectivity. nih.gov By modifying the substituents on the pyrimidine ring, such as with an N-propyl group, the electronic and steric environment of the resulting metal complex can be altered, influencing the outcome of the catalytic reaction. nih.gov

Future Research Directions and Perspectives for N Propylpyrimidin 4 Amine

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on well-established methods, but these often come with environmental and efficiency drawbacks. rasayanjournal.co.in Future research will likely pivot towards greener and more sustainable synthetic strategies. nih.govbenthamdirect.comingentaconnect.com The development of novel, eco-friendly protocols for synthesizing N-propylpyrimidin-4-amine is a key area for exploration.

Key research objectives in this area could include:

Microwave and Ultrasound-Assisted Synthesis: Investigating the use of microwave irradiation and ultrasonic waves as energy sources can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. rasayanjournal.co.innih.gov These techniques have proven effective for various pyrimidine analogs and their application to the N-alkylation of 4-aminopyrimidine (B60600) with a propyl group is a logical next step. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs would enhance synthetic efficiency by combining multiple reaction steps without isolating intermediates. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. rasayanjournal.co.in

Novel Catalytic Systems: There is a need for milder and more suitable methods for the synthesis of N-alkylated pyrimidines. ias.ac.in Research into heterogeneous catalysts, such as ammonium (B1175870) sulfate (B86663) coated on hydrothermal carbon, could offer an inexpensive, reusable, and environmentally friendly alternative to traditional bases and solvents used in N-alkylation reactions. ias.ac.in

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to more efficient and reproducible production.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages for this compound Synthesis Key Research Focus
Microwave-Assisted Faster reaction rates, higher yields, reduced pollution nih.gov Optimization of solvent, temperature, and irradiation time.
Ultrasound-Driven Energy efficiency, enhanced reaction kinetics rasayanjournal.co.in Study of cavitation effects on reaction pathways.
Heterogeneous Catalysis Catalyst reusability, simpler workup, eco-friendly ias.ac.in Development of novel solid-supported catalysts for N-alkylation.

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its synthesis, the inherent reactivity of the this compound scaffold is a fertile ground for discovery. Future studies should aim to explore transformations that go beyond simple functional group interconversions, potentially uncovering new chemical space.

Potential areas of investigation include:

C-H Bond Functionalization: Direct activation and functionalization of the C-H bonds on the pyrimidine ring or the N-propyl chain would provide a highly efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions could enable unique transformations under mild conditions, such as novel cross-coupling reactions or the introduction of complex substituents.

Ring System Modifications: Research could focus on reactions that modify the pyrimidine core itself, such as ring-opening and rearrangement reactions, to generate entirely new heterocyclic systems. sci-hub.st The tricyclic pyrrolo[2,3-d]pyrimidine molecule, for example, contains several reaction centers that increase its reactivity in electrophilic substitution reactions. nih.gov

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A complete understanding of a molecule requires observing its behavior in real-time. The application of advanced analytical techniques can provide unprecedented insight into the dynamic nature of this compound.

Future characterization studies could employ:

Advanced NMR Spectroscopy: Techniques like 2D NMR, variable temperature NMR, and solid-state NMR can elucidate the compound's conformational dynamics, tautomeric equilibria, and intermolecular interactions in various states.

Time-Resolved Spectroscopy: Using pump-probe spectroscopic methods, it may be possible to detect and characterize short-lived reaction intermediates, providing crucial mechanistic information for the transformations discussed in the previous section.

Single-Crystal X-ray Diffraction: While a standard technique, obtaining crystal structures of this compound complexed with other molecules or as part of a larger supramolecular assembly can reveal detailed information about its non-covalent interactions.

Computational Design and Prediction of Novel this compound Derivatives for Specific Non-Biological Functions

Computational chemistry has become an indispensable tool for modern chemical research, enabling the in silico design of molecules with tailored properties. semanticscholar.org For this compound, computational methods can guide the synthesis of new derivatives for specific, non-biological applications.

Prospective research directions include:

Materials Science: Pyrimidine-containing compounds with extended conjugation have potential use in molecular wires and light-emitting devices. rasayanjournal.co.in Computational screening could identify derivatives of this compound with optimal electronic properties (e.g., HOMO-LUMO gap, charge transport characteristics) for applications in organic electronics.

Supramolecular Chemistry: The pyrimidine core can participate in hydrogen bonding and π-stacking interactions. Computational models can be used to design derivatives that self-assemble into complex, functional architectures like liquid crystals or porous materials.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, researchers can correlate the structural features of various this compound derivatives with their physical or chemical properties, accelerating the discovery of new compounds with desired characteristics. rsc.org

Synergistic Integration of Experimental and Computational Approaches in Research

The most rapid and impactful advances are often achieved at the interface of experimental and theoretical chemistry. A synergistic approach, where computational predictions guide experimental work and experimental results refine theoretical models, will be crucial for unlocking the potential of this compound. nih.gov

This integrated research paradigm would involve:

Computational Design: Using methods like density functional theory (DFT) and molecular docking to design novel derivatives with promising properties for a target application (e.g., a new organic semiconductor). rsc.orgnih.gov

Targeted Synthesis: Employing the sustainable and efficient synthetic routes outlined in section 7.1 to synthesize the computationally designed molecules.

Experimental Validation: Characterizing the synthesized compounds using the advanced techniques from section 7.3 to confirm their structure and measure their actual properties.

Iterative Refinement: Feeding the experimental data back into the computational models to improve their predictive accuracy, thus starting a new cycle of design, synthesis, and validation.

This closed-loop approach ensures that research efforts are focused and efficient, maximizing the potential for groundbreaking discoveries based on the this compound scaffold.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-aminopyrimidine

Q & A

Q. Q1. What are the recommended synthetic routes for N-propylpyrimidin-4-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting pyrimidin-4-amine with propyl halides (e.g., 1-bromopropane) in the presence of a base like potassium carbonate or sodium hydride. Solvents such as ethanol or acetonitrile are typically used . To optimize yield:

  • Temperature Control: Maintain 60–80°C to balance reactivity and side-product formation.
  • Stoichiometry: Use a 1.2:1 molar ratio of propyl halide to pyrimidin-4-amine to ensure complete alkylation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol improves purity .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., propyl chain integration at δ ~3.3 ppm for N–CH2_2 and δ ~1.5 ppm for CH2_2–CH3_3) .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]+^+ peak at m/z 151.1 for C7_7H11_{11}N3_3) .
  • X-ray Crystallography: Resolve intramolecular interactions, such as hydrogen bonding between amine and pyrimidine nitrogen atoms (e.g., N–H···N distances ~2.9–3.0 Å) .

Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Waste Disposal: Collect residues in sealed containers for incineration at certified facilities .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural modifications. To address this:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl, halogen) on the pyrimidine ring and test against target enzymes (e.g., cholinesterase inhibition) .
  • Dose-Response Analysis: Use EC50_{50}/IC50_{50} values to compare potency across studies.
  • Crystallographic Data: Corrogate activity with molecular interactions (e.g., hydrogen bonding with enzyme active sites) .

Q. Q5. What strategies are effective for enhancing the thermal stability of this compound in formulation studies?

Methodological Answer:

  • Co-crystallization: Introduce co-formers (e.g., carboxylic acids) to stabilize the crystal lattice via hydrogen bonding .
  • Excipient Screening: Test polymers like polyvinylpyrrolidone (PVP) to prevent degradation at elevated temperatures.
  • Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (Td_d > 200°C) to identify optimal storage conditions .

Q. Q6. How can computational modeling aid in predicting the pharmacokinetic properties of this compound analogs?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Predict solubility and membrane permeability using logP values (e.g., calculated logP ~1.2 for the parent compound) .
  • Docking Studies: Model interactions with cytochrome P450 enzymes to assess metabolic stability .
  • ADMET Prediction Tools: Use software like SwissADME to estimate bioavailability and toxicity profiles .

Q. Q7. What experimental designs are suitable for investigating the ecological impact of this compound?

Methodological Answer:

  • Biodegradation Assays: Incubate the compound with soil/water samples and measure degradation rates via HPLC .
  • Aquatic Toxicity Testing: Use Daphnia magna or Danio rerio (zebrafish) models to determine LC50_{50} values .
  • QSAR Modeling: Correlate structural descriptors (e.g., polar surface area) with ecotoxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.